

# Senaparib Hydrochloride Versus Olaparib in BRCA-Mutated Ovarian Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Senaparib hydrochloride

Cat. No.: B15585557

Get Quote

This guide provides a detailed comparison of **senaparib hydrochloride** and olaparib, two prominent poly (ADP-ribose) polymerase (PARP) inhibitors used in the treatment of BRCA-mutated ovarian cancer. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available clinical trial data, mechanisms of action, and experimental protocols to inform ongoing research and development in gynecological oncology.

# Mechanism of Action: Targeting DNA Repair Pathways

Both senaparib and olaparib are potent inhibitors of PARP enzymes, particularly PARP-1 and PARP-2, which play a critical role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[1][2][3][4][5] In cancer cells with BRCA1 or BRCA2 mutations, the homologous recombination repair (HRR) pathway for double-strand break (DSB) repair is deficient.[6][7]

The inhibition of PARP by either drug leads to the accumulation of unrepaired SSBs, which can subsequently generate more deleterious DSBs during DNA replication.[1][7] In BRCA-mutated cancer cells, the inability to repair these DSBs through the defective HRR pathway leads to genomic instability and ultimately, cell death.[2][7] This concept is known as synthetic lethality, where the simultaneous loss of two key DNA repair pathways is lethal to the cancer cell, while



normal cells with a functional HRR pathway are less affected.[7][8] In-vitro studies have shown that the cytotoxicity of these PARP inhibitors may involve not only the inhibition of PARP enzymatic activity but also the trapping of PARP-DNA complexes, which further disrupts DNA replication and repair.[1][9]



Click to download full resolution via product page

Diagram 1: Mechanism of Action of PARP Inhibitors in BRCA-Mutated Cancer Cells.

# **Clinical Efficacy in BRCA-Mutated Ovarian Cancer**

The clinical efficacy of senaparib and olaparib in BRCA-mutated ovarian cancer has been evaluated in separate, pivotal Phase 3 clinical trials: the FLAMES study for senaparib and the SOLO-1 study for olaparib. It is important to note that the following data are not from a head-to-head comparison.

## **FLAMES Study (Senaparib)**

The FLAMES trial was a randomized, double-blind, placebo-controlled, multicenter Phase 3 study evaluating the efficacy and safety of senaparib as first-line maintenance therapy in patients with newly diagnosed advanced ovarian cancer who had a complete or partial response to platinum-based chemotherapy.[10][11] The study included patients regardless of their BRCA mutation status.[12][13]



# **SOLO-1 Study (Olaparib)**

The SOLO-1 trial was a randomized, double-blind, placebo-controlled, multicenter Phase 3 study that assessed the efficacy of olaparib as maintenance therapy in patients with newly diagnosed advanced ovarian cancer with a BRCA1/2 mutation who were in complete or partial response to platinum-based chemotherapy.[14][15]

The table below summarizes the key efficacy data from these trials.

| Efficacy Endpoint                          | Senaparib<br>(FLAMES - BRCAm<br>Subgroup) | Olaparib (SOLO-1)                              | Placebo (in respective trials)                           |
|--------------------------------------------|-------------------------------------------|------------------------------------------------|----------------------------------------------------------|
| Median Progression-<br>Free Survival (PFS) | Not Reached                               | 56.0 months[15][16]                            | 15.6 months (FLAMES)[13] / 13.8 months (SOLO-1)[15] [16] |
| Hazard Ratio (HR) for PFS                  | Not Evaluable (vs.<br>Placebo in BRCAm)   | 0.33 (95% CI: 0.25–<br>0.43)[15]               | -                                                        |
| PFS Rate at 24<br>Months                   | 63.0% (overall population)[12][13]        | Not explicitly reported for BRCAm at 24 months | 31.3% (FLAMES,<br>overall)[12][13]                       |
| Median Overall<br>Survival (OS)            | Data not yet mature                       | Not Reached[17][18]                            | 75.2 months[17][18]                                      |
| Hazard Ratio (HR) for<br>OS                | Data not yet mature                       | 0.55 (95% CI: 0.40–<br>0.76)[15][17]           | -                                                        |
| 7-Year OS Rate                             | Data not yet mature                       | 67.0%[15][17]                                  | 46.5%[15][17]                                            |

# **Safety and Tolerability Profile**

The safety profiles of senaparib and olaparib have been characterized in their respective clinical trials. The most common adverse events are hematological in nature.



| Adverse Event<br>(Grade ≥3) | Senaparib<br>(FLAMES - All<br>Patients) | Olaparib (SOLO-1)                          | Placebo (in respective trials)            |
|-----------------------------|-----------------------------------------|--------------------------------------------|-------------------------------------------|
| Anemia                      | Not explicitly reported for Grade ≥3    | 19.5%[8]                                   | 2.0% (SOLO-1)[8]                          |
| Neutropenia                 | Not explicitly reported for Grade ≥3    | 5.1%[8]                                    | 4.0% (SOLO-1)[8]                          |
| Thrombocytopenia            | Not explicitly reported for Grade ≥3    | 1.0%[8]                                    | 1.0% (SOLO-1)[8]                          |
| Any Grade ≥3 TEAEs          | 66.3%[19]                               | 36.9%[8]                                   | 20.3% (FLAMES)[19] /<br>18.2% (SOLO-1)[8] |
| Discontinuation due to AEs  | 4.4%[12][19]                            | Not explicitly reported in the same format | 0.0% (FLAMES)[12]<br>[19]                 |

# **Experimental Protocols: Clinical Trial Design**

A summary of the methodologies for the FLAMES and SOLO-1 trials is provided below.

# **FLAMES Study (Senaparib) Experimental Protocol**

- Study Design: A randomized, double-blind, placebo-controlled, multicenter, Phase 3 trial.[11]
- Patient Population: Patients with newly diagnosed, FIGO stage III-IV high-grade serous or endometrioid ovarian, fallopian tube, or primary peritoneal cancer who had a complete or partial response after first-line platinum-based chemotherapy.[10]
- Randomization: Patients were randomized in a 2:1 ratio to receive either senaparib or placebo.[10]
- Treatment: Senaparib was administered orally at a dose of 100 mg once daily.[10][12]
   Treatment continued for up to two years, or until disease progression or unacceptable toxicity.[12]



- Primary Endpoint: Progression-free survival (PFS) as assessed by a blinded independent central review (BICR).[10][12]
- Secondary Endpoints: Investigator-assessed PFS, overall survival (OS), safety, and time to first subsequent therapy.[13]



Click to download full resolution via product page



#### Diagram 2: Experimental Workflow of the FLAMES Clinical Trial.

# **SOLO-1 Study (Olaparib) Experimental Protocol**

- Study Design: A randomized, double-blind, placebo-controlled, multicenter, Phase 3 trial.[14]
   [15]
- Patient Population: Patients with newly diagnosed, advanced ovarian cancer with a germline or somatic BRCA1/2 mutation who were in clinical response after platinum-based chemotherapy.[14][15]
- Randomization: Patients were randomized in a 2:1 ratio to olaparib or placebo.[14]
- Treatment: Olaparib was administered as tablets at a dose of 300 mg twice daily.[1]
   Treatment was continued for up to two years or until disease progression.[14]
- Primary Endpoint: Progression-free survival (PFS).[18]
- Secondary Endpoints: Overall survival (OS), time to second progression or death (PFS2), and time to first subsequent therapy.[8]





Click to download full resolution via product page

**Diagram 3:** Experimental Workflow of the SOLO-1 Clinical Trial.

# Conclusion

Both senaparib and olaparib have demonstrated significant clinical benefit as first-line maintenance therapy in patients with advanced ovarian cancer who have responded to



platinum-based chemotherapy. Olaparib's SOLO-1 trial has established a long-term overall survival benefit in a specifically BRCA-mutated population.[15][17][18] Senaparib, in the FLAMES study, has shown a robust progression-free survival benefit in a broader population, including those with and without BRCA mutations.[10][12][13]

Direct comparative efficacy and safety can only be definitively established through a head-to-head clinical trial. The choice between these agents in a clinical setting would likely be guided by regulatory approvals, specific patient characteristics including biomarker status, and the full detailed safety profiles from their respective studies. The ongoing research and maturation of data from these and other trials will continue to refine the optimal use of PARP inhibitors in the management of BRCA-mutated ovarian cancer.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Olaparib NCI [dctd.cancer.gov]
- 2. What is Senaparib used for? [synapse.patsnap.com]
- 3. Senaparib IMPACT Therapeutics AdisInsight [adisinsight.springer.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancernetwork.com [cancernetwork.com]
- 6. Olaparib in the management of ovarian cancer PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.mdedge.com [cdn.mdedge.com]
- 8. Frontiers | Olaparib and advanced ovarian cancer: Summary of the past and looking into the future [frontiersin.org]
- 9. Mechanism of Action for Advanced Ovarian Cancer LYNPARZA® (olaparib) [lynparzahcp.com]
- 10. The Phase 3 clinical trial data of Senaparib has been published in prestigious international journal Nature Medicine, positioning it as a promising first-line maintenance







treatment option for the all-comer population in advanced ovarian cancer [impacttherapeutics.com]

- 11. Senaparib Approved by NMPA for 1L Maintenance Therapy in Ovarian Cancer -BioSpace [biospace.com]
- 12. cancernetwork.com [cancernetwork.com]
- 13. curetoday.com [curetoday.com]
- 14. First-Line Maintenance With Olaparib Improved Overall Survival in Subsets of Patients With Advanced Ovarian Cancer in Two Phase III Trials The ASCO Post [ascopost.com]
- 15. Overall Survival With Maintenance Olaparib at a 7-Year Follow-Up in Patients With Newly Diagnosed Advanced Ovarian Cancer and a BRCA Mutation: The SOLO1/GOG 3004 Trial PMC [pmc.ncbi.nlm.nih.gov]
- 16. targetedonc.com [targetedonc.com]
- 17. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 18. onclive.com [onclive.com]
- 19. cdn.amegroups.cn [cdn.amegroups.cn]
- To cite this document: BenchChem. [Senaparib Hydrochloride Versus Olaparib in BRCA-Mutated Ovarian Cancer: A Comparative Guide]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b15585557#senaparib-hydrochloride-versus-olaparib-in-brca-mutated-ovarian-cancer]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com